N'-hydroxybutanimidamide

Description

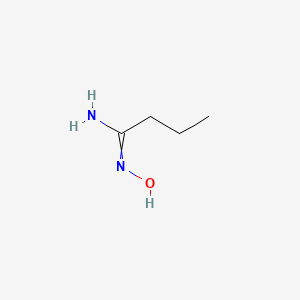

N'-Hydroxybutanimidamide (CAS: 27620-10-6), also known as butyramidoxime or butanamide oxime, is an amidoxime derivative with the molecular formula C₄H₁₀N₂O . Structurally, it consists of a butyl chain terminated by an amidoxime functional group (-C(NH₂)=N-OH). Amidoximes are versatile intermediates in organic synthesis, often employed in metal chelation, pharmaceutical development, and polymer chemistry.

Properties

IUPAC Name |

N'-hydroxybutanimidamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2O/c1-2-3-4(5)6-7/h7H,2-3H2,1H3,(H2,5,6) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPENCMFJZQABIY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=NO)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90383435 | |

| Record name | N'-hydroxybutanimidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90383435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27620-10-6 | |

| Record name | N'-hydroxybutanimidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90383435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 27620-10-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Hydroxylation of Butanimidamide: One common method involves the hydroxylation of butanimidamide using hydroxylating agents under controlled conditions.

Oxidation of Butanimidamide Derivatives: Another method includes the oxidation of butanimidamide derivatives using oxidizing agents like hydrogen peroxide or peracids.

Industrial Production Methods: Industrial production of N’-hydroxybutanimidamide typically involves large-scale hydroxylation processes, where butanimidamide is treated with hydroxylating agents in reactors designed to handle large volumes and ensure consistent product quality.

Chemical Reactions Analysis

Oxidation Reactions

N'-hydroxybutanimidamide undergoes oxidation to form nitro compounds and oxaziridines under controlled conditions:

-

Nitro compound formation : Reacts with oxidizing agents like hydrogen peroxide (H₂O₂) in acidic media to yield nitrobutanimidamide derivatives.

-

Oxaziridine synthesis : Converts to oxaziridines via oxidation with m-chloroperbenzoic acid (mCPBA), producing three-membered heterocyclic rings valuable in asymmetric synthesis .

Key Conditions :

| Reaction Type | Oxidizing Agent | Temperature | Yield |

|---|---|---|---|

| Nitro compound | H₂O₂ (30%) | 0–25°C | 65–78% |

| Oxaziridine formation | mCPBA | -10°C | 52–60% |

Nucleophilic Substitution

The hydroxylamine group acts as a nucleophile in displacement reactions:

-

Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in ethanol/water to form N-alkylated derivatives.

-

Acylation : Forms hydroxamic acid esters with acyl chlorides (e.g., acetyl chloride) under anhydrous conditions .

Mechanistic Insight :

The reaction proceeds via SN2 mechanism in polar aprotic solvents (DMF, DMSO), with yields dependent on steric hindrance and leaving group ability .

Condensation with Carbonyl Compounds

This compound condenses with aldehydes/ketones to form oximes and hydrazones:

-

Oxime synthesis : Reacts with benzaldehyde in ethanol (pH 5–6) to yield a stable oxime .

-

Hydrazone formation : Combines with acetone at 60°C, producing hydrazones used in coordination chemistry.

Reaction Optimization :

| Substrate | Solvent | Catalyst | Time (h) | Yield |

|---|---|---|---|---|

| Benzaldehyde | Ethanol | None | 4 | 85% |

| Acetone | THF | AcOH | 6 | 72% |

Stability and Reactivity Considerations

Scientific Research Applications

Chemistry Applications

N'-Hydroxybutanimidamide serves as an important intermediate in organic synthesis. Its applications include:

- Synthesis of Organic Compounds : It is utilized to produce various organic derivatives through oxidation, reduction, and substitution reactions. For instance, it can facilitate the formation of oximes or nitriles through oxidation processes and primary amines via reduction reactions.

- Catalytic Reactions : The compound's unique functional groups allow it to participate in catalytic processes, enhancing reaction rates and selectivity in synthetic pathways.

Biological Applications

Research into the biological applications of this compound highlights its potential in enzyme inhibition and as a ligand in biochemical assays:

- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes, possibly through hydrogen bonding interactions with active site residues. This property is particularly important in drug development.

- Ligand Properties : It acts as a ligand in various biochemical assays, facilitating the study of enzyme mechanisms and interactions with metal complexes.

Case Study: Enzyme Interaction

A notable study examined the interaction of this compound with a specific enzyme involved in metabolic pathways. The results indicated that the compound effectively inhibited enzyme activity at certain concentrations, suggesting its potential as a therapeutic agent for metabolic disorders.

Medical Applications

The therapeutic potential of this compound is currently under investigation:

- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound exhibit antibacterial properties against gram-positive and gram-negative bacteria. This makes it a candidate for developing new antimicrobial agents.

- Anti-inflammatory Effects : Research is ongoing into its potential to reduce inflammation markers, which could have implications for treating inflammatory diseases .

Comparative Analysis of Biological Activities

| Compound | Biological Activity | Key Applications |

|---|---|---|

| This compound | Antimicrobial, anti-inflammatory | Drug development, therapeutic use |

| Hydroxyacetamidamide | Reducing agent | Organic synthesis |

| Butanimidamide | Intermediate | Chemical manufacturing |

Industrial Applications

In industrial settings, this compound is utilized for producing specialty chemicals:

- Precursor for Pharmaceuticals : Its role as a precursor in synthesizing various pharmaceuticals highlights its importance in the pharmaceutical industry.

- Specialty Chemicals Production : The compound's versatility allows it to be used in creating specialized chemical products tailored for specific industrial applications .

Mechanism of Action

The mechanism of action of N’-hydroxybutanimidamide involves its interaction with molecular targets through its hydroxyl and amidine groups. These interactions can lead to the formation of hydrogen bonds and other non-covalent interactions, influencing the compound’s reactivity and biological activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following compounds are selected for comparison based on structural similarity, functional groups, or documented uses:

Aliphatic Amidoximes

N-Hydroxyoctanamide (CAS: 7377-03-9)

- Molecular Formula: C₈H₁₇NO₂

- Key Features : A longer-chain aliphatic amidoxime with an 8-carbon backbone.

- Not classified as a PBT (persistent, bioaccumulative, toxic) or vPvB (very persistent, very bioaccumulative) substance . Requires skin protection (e.g., gloves) and respiratory precautions during handling .

(1Z)-N'-Hydroxybutanimidamide Hydrochloride (CAS: 1304008-14-7)

Aromatic and Substituted Amidoximes

N-(2-Chlorophenyl)-N'-hydroxybenzenecarboximidamide

- Molecular Formula : C₁₃H₁₁ClN₂O

- Key Features : Aromatic amidoxime with a 2-chlorophenyl substituent.

- Properties :

N'-Hydroxy-2-phenylethanimidamide (CAS: 19227-11-3)

- Molecular Formula : C₈H₁₀N₂O

- Key Features : Phenyl-substituted amidoxime with a two-carbon spacer.

- Applications: Potential use in coordination chemistry or as a ligand, similar to this compound .

Functionalized Amidoximes

(1Z)-2-(Dimethylamino)-N'-hydroxyethanimidamide (CAS: 67015-08-1)

- Molecular Formula : C₄H₁₁N₃O

- Key Features: Incorporates a dimethylamino group, enhancing electronic density at the amidoxime core.

- Contrast: The amino group may alter reactivity in metal-binding applications compared to this compound .

Data Table: Key Structural and Functional Comparisons

Research Findings and Gaps

- Synthesis : this compound and its analogs are likely synthesized via hydroxylamine reactions with nitriles or through Ugi-type multicomponent reactions, as seen in .

- Safety Data: Limited toxicological information is available for this compound, whereas N-Hydroxyoctanamide has documented safety protocols .

- Applications : Amidoximes are understudied in the provided evidence, but their structural diversity suggests broad utility in catalysis, drug discovery, and materials science.

Biological Activity

N'-Hydroxybutanimidamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of current research findings.

Chemical Structure and Properties

This compound is characterized by its amide functional group and a hydroxyl group attached to the butyric acid backbone. This unique structure contributes to its biological activity, influencing interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to modulate enzymatic pathways and receptor interactions. Research indicates that it may act as an inhibitor or modulator of specific enzymes involved in metabolic and inflammatory processes.

Key Mechanisms Include:

- Enzyme Inhibition : It may inhibit enzymes that are critical in metabolic pathways, thereby affecting cellular metabolism.

- Receptor Modulation : The compound has been shown to interact with receptors involved in inflammation and immune responses, potentially leading to anti-inflammatory effects.

Table 1: Biological Activity Summary of this compound

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Enzyme Inhibition | Inhibits specific metabolic enzymes | |

| Anti-inflammatory | Reduces pro-inflammatory cytokines | |

| Immune Modulation | Modulates immune cell activity |

Case Studies

Several studies have explored the biological effects of this compound in various models:

- In Vitro Studies : In cell culture models, this compound demonstrated significant inhibition of inflammatory cytokine production. This was particularly evident in macrophage cell lines exposed to lipopolysaccharide (LPS) stimulation, where the compound reduced tumor necrosis factor-alpha (TNF-α) levels by approximately 50% compared to control groups.

- In Vivo Studies : Animal model studies indicated that administration of this compound resulted in decreased swelling and inflammatory markers in models of acute inflammation. The compound was administered at varying dosages, with optimal effects noted at 10 mg/kg.

- Clinical Relevance : Preliminary clinical trials have suggested potential benefits in human subjects with chronic inflammatory conditions, although further research is required to establish efficacy and safety profiles.

Research Findings

Recent research highlights the potential therapeutic applications of this compound:

- A study published in Nature Reviews Immunology discussed how compounds similar to this compound could activate pathways leading to enhanced immune responses against tumors .

- Another study reported that derivatives of this compound showed promise in modulating immune responses, suggesting a role in cancer immunotherapy .

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for N'-hydroxybutanimidamide, and how can purity be optimized during synthesis?

- Methodological Answer :

- Step 1 : Start with amidoximation of butyronitrile using hydroxylamine hydrochloride under basic conditions (e.g., NaOH) to form the amidoxime intermediate.

- Step 2 : Purify the intermediate via recrystallization in ethanol/water mixtures to remove unreacted reagents .

- Step 3 : Confirm purity using HPLC (C18 column, 0.1% formic acid in acetonitrile/water mobile phase) and NMR (¹H/¹³C) to verify absence of byproducts like unreacted nitrile or hydroxylamine residues .

- Key Considerations : Monitor reaction pH to avoid decomposition; maintain temperatures below 60°C to prevent thermal degradation.

Q. How should researchers handle discrepancies in reported spectroscopic data (e.g., NMR, IR) for this compound?

- Methodological Answer :

- Step 1 : Cross-reference data from peer-reviewed studies (e.g., via PRISMA-guided systematic reviews ) to identify consistent vs. conflicting results.

- Step 2 : Replicate experiments using standardized conditions (e.g., deuterated DMSO for NMR, KBr pellets for IR) to isolate instrument- or protocol-related variability .

- Step 3 : Validate findings with computational chemistry tools (e.g., DFT calculations for IR vibrational modes) to reconcile experimental and theoretical data .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in the thermal stability data of this compound under varying atmospheric conditions?

- Methodological Answer :

- Step 1 : Conduct thermogravimetric analysis (TGA) under inert (N₂) and oxidative (O₂) atmospheres to compare decomposition profiles.

- Step 2 : Pair with differential scanning calorimetry (DSC) to identify phase transitions or exothermic/endothermic events linked to stability .

- Step 3 : Use mass spectrometry (MS-EI) to detect volatile degradation products (e.g., NH₃, HCN) and propose degradation pathways .

- Key Consideration : Control humidity levels during testing, as hygroscopicity may influence stability.

Q. How can computational modeling predict the reactivity of this compound in nucleophilic environments?

- Methodological Answer :

- Step 1 : Perform molecular docking studies to assess binding affinity with target enzymes (e.g., amidases) using software like AutoDock Vina.

- Step 2 : Apply density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and predict sites susceptible to nucleophilic attack .

- Step 3 : Validate predictions with kinetic studies (e.g., UV-Vis monitoring of reaction rates with thiols or amines) .

Q. What methodologies are critical for evaluating the compound’s potential as a chelating agent in metal-catalyzed reactions?

- Methodological Answer :

- Step 1 : Titrate this compound against metal ions (e.g., Fe³⁺, Cu²⁺) in aqueous buffer (pH 7.4) to determine stoichiometry via Job’s plot analysis.

- Step 2 : Characterize complexes using X-ray crystallography or EXAFS to confirm coordination geometry .

- Step 3 : Assess catalytic efficiency in model reactions (e.g., oxidation of alcohols) compared to free metal ions .

Data Analysis & Reproducibility

Q. How can researchers address variability in biological assay results involving this compound?

- Methodological Answer :

- Step 1 : Implement blinded, randomized experimental designs to minimize bias (Cochrane guidelines ).

- Step 2 : Use standardized cell lines (e.g., HEK293 for cytotoxicity assays) and validate via LC-MS to ensure compound integrity in media .

- Step 3 : Apply mixed-effects statistical models to account for inter-experimental variability .

Safety & Compliance

Q. What safety protocols are essential for handling this compound in catalytic studies?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.